molecular formula C12H15NO2 B12510458 2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

Cat. No.: B12510458
M. Wt: 205.25 g/mol
InChI Key: UIORZKKKSRXHFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Furan-2-ylmethylidene)-1-azabicyclo[222]octan-3-ol is a complex organic compound that features a furan ring and a bicyclic azabicyclo octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol typically involves the reaction of furan derivatives with azabicyclo octane precursors. One common method involves the use of 1,4-diazabicyclo[2.2.2]octane as a catalyst in the presence of furan derivatives under controlled conditions. The reaction is usually carried out in a biphasic water-ether solvent system to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as the use of water as a solvent and the minimization of hazardous reagents, is often emphasized to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions include various substituted furan derivatives and azabicyclo octane compounds with modified functional groups .

Scientific Research Applications

2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The furan ring and azabicyclo octane structure allow it to fit into active sites of target proteins, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol is unique due to its combination of a furan ring and an azabicyclo octane structure. This dual feature provides it with distinct chemical reactivity and potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-(furan-2-ylmethylidene)-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C12H15NO2/c14-12-9-3-5-13(6-4-9)11(12)8-10-2-1-7-15-10/h1-2,7-9,12,14H,3-6H2

InChI Key

UIORZKKKSRXHFS-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2=CC3=CC=CO3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.